

A Comprehensive Technical Guide to the Basic Chemical Reactivity of Cesium Triiodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: cesium;triiodide

Cat. No.: B13726960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium triiodide (CsI_3), a compound composed of a cesium cation (Cs^+) and a triiodide anion (I_3^-), is emerging as a material of significant interest, primarily for its role as a precursor in the fabrication of perovskite solar cells.^[1] Beyond this key application, its fundamental chemical reactivity holds potential for various synthetic and materials science applications. This in-depth technical guide provides a comprehensive overview of the core chemical reactivity of cesium triiodide, including its synthesis, thermal stability, and reactions with common chemical classes. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or seek to utilize this compound in their work.

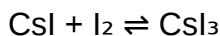
Physicochemical Properties

A summary of the key physical and chemical properties of cesium triiodide is presented in Table 1.

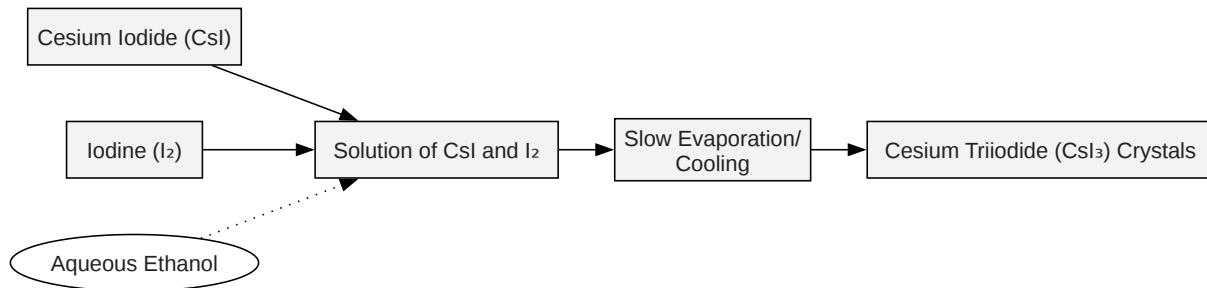
Property	Value	Reference
Molecular Formula	CsI ₃	[2]
Molecular Weight	513.62 g/mol	
Appearance	Purple solid	[3]
Melting Point	77 °C (decomposes)	[3]
Density	4.51 g/mL at 25 °C	

Table 1: Physicochemical Properties of Cesium Triiodide

Synthesis of Cesium Triiodide


The most common method for preparing cesium triiodide involves the reaction of cesium iodide (CsI) with elemental iodine (I₂).[\[3\]](#)

Experimental Protocol: Synthesis from Cesium Iodide and Iodine


A typical laboratory-scale synthesis involves the following steps:

- Dissolution: Cesium iodide and a stoichiometric amount of iodine are dissolved in a suitable solvent, such as an aqueous ethanol solution.[\[3\]](#)
- Crystallization: The solution is then subjected to slow evaporation or cooling to induce the crystallization of cesium triiodide.[\[3\]](#)

The underlying chemical equation for this synthesis is:

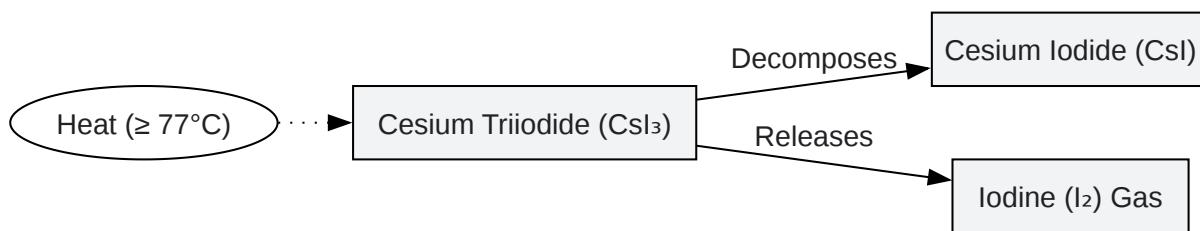
This equilibrium reaction highlights the formation of the triiodide ion in solution.

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for cesium triiodide.

Chemical Reactivity

The chemical reactivity of cesium triiodide is primarily dictated by the triiodide ion (I₃⁻), which can act as a mild oxidizing agent and a source of iodine.


Thermal Decomposition

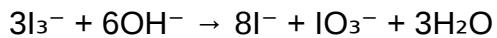
Cesium triiodide is thermally unstable and decomposes upon heating. The melting point of 77 °C is also reported as its decomposition temperature.[3] Thermogravimetric analysis (TGA) of cesium trihalides has been studied, indicating that the decomposition involves the loss of iodine.[4]

The decomposition reaction can be represented as:

The release of iodine gas upon heating is a key characteristic of this compound.

[Click to download full resolution via product page](#)

Figure 2: Thermal decomposition of cesium triiodide.


Reactions with Acids

While specific studies on the reaction of cesium triiodide with mineral acids are scarce, the reactivity of the analogous iodide ion with concentrated sulfuric acid provides insight. Iodide ions are oxidized by concentrated sulfuric acid to iodine, with the sulfuric acid being reduced to sulfur dioxide, sulfur, or even hydrogen sulfide, depending on the reaction conditions.^[5] It is plausible that the triiodide ion would react similarly, likely being converted to elemental iodine.

A potential reaction with a strong, non-oxidizing acid like hydrochloric acid would likely result in an equilibrium mixture in solution containing Cs⁺, Cl⁻, and I₃⁻ ions.

Reactions with Bases

The reaction of iodine with sodium hydroxide is known to produce iodide and iodate or hypoiodite, depending on the concentration and temperature.^{[6][7]} By analogy, cesium triiodide is expected to react with strong bases like cesium hydroxide. The triiodide ion would likely disproportionate to form iodide and iodate ions in a basic solution.

Redox Reactivity

The triiodide/iodide redox couple (I₃⁻/I⁻) has a standard reduction potential, indicating that triiodide is a mild oxidizing agent. This property allows it to participate in various redox reactions.

Reaction with Reducing Agents:

Cesium triiodide can be reduced by common reducing agents. For example, it is expected to react with thiols ($R-SH$) to form disulfides ($R-S-S-R$) and with phosphines (R_3P) to form phosphine iodides or related compounds. These reactions are characteristic of the oxidizing nature of the triiodide ion.

Reaction with Oxidizing Agents:

Stronger oxidizing agents can oxidize the triiodide ion. For instance, in acidic solution, iodate (IO_3^-) can react with iodide (I^-) in a comproportionation reaction to form triiodide, which is a reversible process.^[8]

Use in Organic Synthesis

While the use of various cesium salts, such as cesium carbonate and cesium fluoride, is well-established in organic synthesis, the specific application of cesium triiodide as a reagent is less documented.^{[9][10]} However, given its ability to act as a source of electrophilic iodine, it holds potential for use in iodination reactions, such as the iodination of alkenes.

Applications in Materials Science

The primary application of cesium triiodide is as a precursor for the synthesis of cesium-based perovskite materials, such as $CsPbI_3$ and $CsSnI_3$, which are used in photovoltaic devices.^[1] ^[11] The purity and reactivity of the CsI_3 precursor can significantly impact the quality and performance of the resulting perovskite films.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Caesium triiodide | CsI₃ | CID 23717889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Spectroscopic, Thermal, and Physical Analysis of the Raw Materials in " by Bonnie Dell Blalock [trace.tennessee.edu]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Basic Chemical Reactivity of Cesium Triiodide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13726960#basic-chemical-reactivity-of-cesium-triiodide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com